5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride
Overview
Description
5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic aromatic compound with a molecular weight of 154.17 . It’s a solid substance and is used in various applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of 4-substituted 1H-pyrazole-5-carboxylates was prepared from the cyclocondensation reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine .
Molecular Structure Analysis
The molecular structure of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code is 1S/C7H10N2O2/c1-3-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11) .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a solid substance . The molecular weight is 154.17 .
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
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- Pyrazole compounds such as 4-Methylpyrazole can be used as a reactant to prepare other compounds .
- For example, it can be used to prepare 4-methyl-1-phenyl-1H-pyrazole by reacting with bromobenzene via N-arylation using a copper catalyst .
- Similarly, 4-Pyrazolecarboxylic acid was used in the preparation of ethyl 4-pyrazolecarboxylate .
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- A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- These compounds displayed moderate to excellent activities . Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi .
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- Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
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Preparation of Difluoromethylpyrazole Amide Compounds
- 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid can be used to prepare difluoromethylpyrazole amide compounds .
- These compounds can be used as succinate dehydrogenase inhibitor fungicides . These fungicides are highly effective against a wide range of plant pathogenic fungi and are used for various cultivated plants such as cotton, vegetables, barley, corn, rice, soybeans, wheat, and for the prevention and treatment of fungi in seeds .
Future Directions
Pyrazoles have a wide range of applications in various fields and their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the development of new strategies to access these valuable structures is of widespread interest .
properties
IUPAC Name |
5-ethyl-1-methylpyrazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-3-6-5(7(10)11)4-8-9(6)2;/h4H,3H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDWKKOIAGJTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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